

## The Repurposed Antihelmintic: A Meta-Analysis of Niclosamide's Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nicousamide |           |
| Cat. No.:            | B1678764    | Get Quote |

An in-depth review of published literature reveals the broad-spectrum anticancer properties of the FDA-approved antihelmintic drug, Niclosamide. By targeting multiple oncogenic signaling pathways and cellular metabolic processes, Niclosamide demonstrates significant potential as a repurposed therapeutic agent for a variety of cancers. This guide provides a comprehensive comparison of its efficacy, supported by quantitative data from preclinical studies, and details the experimental methodologies used to evaluate its anticancer effects.

Niclosamide, a salicylanilide derivative, has been used for decades to treat tapeworm infections.[1] In recent years, a growing body of research has unveiled its potent anticancer activities against a wide range of malignancies, including those of the breast, prostate, colon, ovary, lung, and adrenal cortex.[1][2] Its multifaceted mechanism of action, which includes the disruption of key cancer-driving signaling pathways and the induction of mitochondrial dysfunction, sets it apart from many conventional single-target therapies.[1][3]

## Comparative Efficacy of Niclosamide Across Cancer Cell Lines

In vitro studies have consistently demonstrated Niclosamide's ability to inhibit the proliferation of a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. These values highlight the drug's efficacy at low micromolar concentrations across various cancer types.



| Cancer Type                                 | Cell Line   | IC50 (μM)             | Citation |
|---------------------------------------------|-------------|-----------------------|----------|
| Adrenocortical<br>Carcinoma                 | BD140A      | 0.12                  | [2]      |
| SW-13                                       | 0.15        | [2]                   |          |
| NCI-H295R                                   | 0.53        | [2]                   |          |
| Basal-like Breast<br>Cancer                 | 2LMP        | 0.44                  | [4]      |
| SUM159                                      | 0.33        | [4]                   | _        |
| HCC1187                                     | 1.9         | [4]                   | _        |
| HCC1143                                     | 0.8         | [4]                   |          |
| Breast Cancer                               | MDA-MB-231  | < 1.0                 | [5]      |
| T-47D                                       | < 1.0       | [5]                   |          |
| Prostate Cancer                             | PC-3        | < 1.0                 | [5]      |
| DU145                                       | < 1.0       | [5]                   |          |
| Hepatocellular<br>Carcinoma                 | HepG2       | 31.91 (48h)           | [2]      |
| QGY-7703                                    | 10.24 (48h) | [2]                   |          |
| SMMC-7721                                   | 13.46 (48h) | [2]                   |          |
| Head and Neck<br>Squamous Cell<br>Carcinoma | FaDu        | 0.40                  | [6]      |
| H314                                        | 0.94        | [6]                   |          |
| Glioblastoma                                | N/A         | 1.50 (NPP derivative) | [7]      |

### **In Vivo Antitumor Activity of Niclosamide**



Preclinical studies using animal models have corroborated the in vitro findings, demonstrating Niclosamide's ability to significantly inhibit tumor growth in vivo.

| Cancer Type                                                 | Animal Model                                    | Dosage and<br>Administration                  | Tumor Growth<br>Inhibition                                                      | Citation |
|-------------------------------------------------------------|-------------------------------------------------|-----------------------------------------------|---------------------------------------------------------------------------------|----------|
| Adrenocortical<br>Carcinoma                                 | Nude mice with<br>NCI-H295R<br>xenografts       | 100 mg/kg/day,<br>oral gavage                 | 60% after 4<br>weeks                                                            | [1][2]   |
| 200 mg/kg/day,<br>oral gavage                               | 80% after 4<br>weeks                            | [1][2]                                        |                                                                                 |          |
| HER2-Positive<br>Breast Cancer<br>(Cisplatin-<br>Resistant) | Nude mice with<br>BT474-resistant<br>xenografts | N/A                                           | Significant inhibition with Niclosamide alone and in combination with cisplatin | [8]      |
| T-cell Acute<br>Lymphoblastic<br>Leukemia                   | NOD/SCID mice<br>with CCRF-CEM<br>xenografts    | 5 mg/kg, three<br>times a week for<br>25 days | Significant tumor<br>growth<br>suppression                                      | [9]      |
| 20 mg/kg, three<br>times a week for<br>25 days              | Significant tumor<br>growth<br>suppression      | [9]                                           |                                                                                 |          |
| Ovarian Cancer                                              | Nude mice with ovarian cancer xenografts        | 100 mg/kg<br>(nano-<br>suspension), oral      | Suppressed<br>tumor growth                                                      | [10]     |

# Synergistic Effects with Conventional Chemotherapies

A significant aspect of Niclosamide's therapeutic potential lies in its ability to enhance the efficacy of existing chemotherapeutic agents and overcome drug resistance.



- Cisplatin: In cisplatin-resistant human ovarian and lung cancer cells, Niclosamide has been shown to reverse resistance and synergistically enhance the cytotoxic effects of cisplatin.[11]
   [12][13] Combination therapy with Niclosamide and cisplatin significantly inhibited the growth of xenograft tumors derived from resistant HER2-positive breast cancer cells.[8][14]
- Doxorubicin: The combination of Niclosamide and Doxorubicin has demonstrated a
  synergistic effect in killing all clinical subtypes of breast cancer cells. This enhanced efficacy
  is attributed to the downregulation of Wnt/β-catenin signaling, cell cycle arrest, and increased
  generation of reactive oxygen species (ROS).[15][16][17]
- Paclitaxel: Niclosamide has been shown to overcome paclitaxel resistance in esophageal cancer by inhibiting the Wnt/β-catenin pathway.[10] It also sensitizes cervical cancer cells to paclitaxel through oxidative stress-mediated mTOR inhibition.[18][19]

# Multifaceted Mechanism of Action: Targeting Key Signaling Pathways

Niclosamide's broad-spectrum anticancer activity stems from its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.





#### Click to download full resolution via product page

Caption: Niclosamide inhibits multiple oncogenic signaling pathways.

- Wnt/β-catenin Pathway: Niclosamide inhibits this critical pathway by promoting the
  degradation of the Wnt co-receptor LRP6 and downregulating the expression of Dishevelled2 (Dvl2).[5][20] This leads to the suppression of β-catenin accumulation and subsequent
  transcription of Wnt target genes involved in cell proliferation and survival.
- STAT3 Pathway: Niclosamide is a potent inhibitor of STAT3 signaling. It blocks the phosphorylation and nuclear translocation of STAT3, thereby repressing its transcriptional



activity.[1][18]

- mTOR Pathway: Niclosamide inhibits mTORC1 signaling, a key regulator of cell growth and metabolism.[1]
- NF-κB Pathway: This drug has been shown to suppress the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[1]
- Mitochondrial Uncoupling: Niclosamide acts as a mitochondrial uncoupler, disrupting the
  proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP
  production and an increase in reactive oxygen species (ROS), ultimately triggering
  apoptosis.[1][2]

### **Experimental Protocols**

To ensure the reproducibility and critical evaluation of the findings presented, this section details the standard methodologies employed in the cited preclinical studies.





Click to download full resolution via product page

Caption: A general experimental workflow for evaluating anticancer drugs.



### **Cell Viability Assay (MTT Assay)**

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10<sup>4</sup> to 2 x 10<sup>4</sup> cells per well and incubated for 24 hours.
- Treatment: The cells are then treated with various concentrations of Niclosamide (typically ranging from 0.05 to 20 μM) or a vehicle control (DMSO) for 24, 48, or 72 hours.[2][6]
- MTT Addition: After the treatment period, 10 μL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.[2]
- Formazan Solubilization: The medium is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.[2]
- Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[2] Cell viability is calculated as a percentage of the control group.

### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

- Cell Seeding and Treatment: Cells are plated in 6-well plates (1 x 10<sup>6</sup> cells per well) and treated with Niclosamide for the desired duration (e.g., 48 hours).
- Cell Harvesting: Both floating and attached cells are collected and washed with PBS.
- Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]
- Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

#### **Western Blot Analysis**

- Cell Lysis: After treatment with Niclosamide, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.[5]
- Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).



- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[1]
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies
  against the target proteins (e.g., β-catenin, p-STAT3, cleaved caspase-3) overnight at 4°C.[1]
   [3]
- Detection: The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

### In Vivo Xenograft Model

- Cell Implantation: 5 x 10<sup>6</sup> cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice, NOD/SCID mice).[1][9]
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into treatment and control groups. The treatment group receives Niclosamide via a specified route (e.g., oral gavage) at a predetermined dose and schedule.[1] The control group receives the vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.[21]
- Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting). [20]

### Conclusion

The extensive body of preclinical evidence strongly supports the repositioning of Niclosamide as a promising anticancer agent. Its ability to target multiple dysregulated pathways, overcome chemoresistance, and its favorable safety profile as an approved drug make it a compelling candidate for further clinical investigation. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this repurposed "magic bullet."[3] Future clinical trials



are warranted to translate these promising preclinical findings into effective cancer therapies for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma -PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology [mdpi.com]
- 8. Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Wnt/β-catenin by anthelmintic drug niclosamide overcomes paclitaxel resistance in esophageal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Niclosamide (NA) overcomes cisplatin resistance in human ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]







- 14. spandidos-publications.com [spandidos-publications.com]
- 15. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mesoporous Silica Nanoparticle-Based Combination of Niclosamide and Doxorubicin: Effect of Treatment Regimens on Breast Cancer Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anthelminthic drug niclosamide sensitizes the responsiveness of cervical cancer cells to paclitaxel via oxidative stress-mediated mTOR inhibition [pubmed.ncbi.nlm.nih.gov]
- 19. Anthelminthic drug niclosamide sensitizes the responsiveness of cervical cancer cells to paclitaxel via oxidative stress-mediated mTOR inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Repurposed Antihelmintic: A Meta-Analysis of Niclosamide's Anticancer Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678764#meta-analysis-of-published-studies-on-niclosamide-s-anticancer-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com